11-Oxododecanoic acid
Description
Significance of Oxo-Fatty Acids in Biochemical and Chemical Sciences
Oxo-fatty acids are a class of fatty acids characterized by the presence of a ketone group along their aliphatic chain. This functional group imparts unique chemical reactivity, making them valuable intermediates in both biological systems and synthetic chemistry. In biochemistry, oxo-fatty acids are involved in metabolic pathways such as β-oxidation and ω-oxidation. nih.govnih.gov The ω-oxidation pathway, in particular, serves as an alternative route for fatty acid degradation, especially when β-oxidation is impaired, and leads to the formation of dicarboxylic acids. nih.gov Some oxo-fatty acids have also been identified as bioactive lipids with potential roles in regulating cell growth. acs.org In chemical sciences, the reactive nature of the oxo group allows for a variety of chemical transformations, making these compounds useful starting materials for the synthesis of polymers, fragrances, and other fine chemicals. nih.gov
Research Perspectives on 11-Oxododecanoic Acid
Research on this compound is multifaceted, exploring its synthesis, properties, and applications. From a chemical standpoint, it serves as a precursor for valuable chemicals. For instance, it has been used in the synthesis of 11-oxo-12-tridecenoic acid, a compound that has demonstrated antitumor and antifungal activities. oup.com In the realm of biotechnology, there is a growing interest in developing sustainable methods for its production using enzymes and microorganisms. nih.gov These biocatalytic approaches offer a greener alternative to traditional chemical synthesis. Furthermore, understanding its physical and chemical properties is crucial for its application in materials science and other industrial fields.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2388-78-5 |
| Appearance | White waxy solid (estimated) |
| Melting Point | 68.00 to 72.00 °C (estimated) |
| Boiling Point | 352.00 to 354.00 °C at 760.00 mm Hg (estimated) |
| Solubility | Very slightly soluble in water |
Data sourced from various chemical databases and may be estimated values. nih.govthegoodscentscompany.com
Molecular Structure: this compound possesses a 12-carbon backbone with a carboxylic acid group at one end (C1) and a ketone (oxo) group at the C11 position. nih.gov This bifunctional nature is central to its chemical reactivity and applications.
Synthesis and Production of this compound
The synthesis of this compound can be achieved through both traditional chemical methods and modern biotechnological routes.
Chemical Synthesis: One documented chemical synthesis involves the oxidation of a precursor molecule. For example, a method for preparing 12-oxododecanoic acid involves the use of periodic acid to cleave a diol, yielding the desired oxo acid and a co-product. prepchem.com While specific details for the large-scale chemical synthesis of this compound are not extensively published in readily available literature, general organic chemistry principles for the oxidation of secondary alcohols or the ozonolysis of specific alkenes could be applied.
Biotechnological Production: There is a significant research focus on producing this compound and related compounds through biocatalysis. Engineered whole-cell biocatalysts have been developed for the ω-oxidation of lauric acid to produce 12-oxododecanoic acid, a structurally similar compound. nih.gov This process often involves the use of enzymes like alcohol dehydrogenase and transaminase. nih.gov Such enzymatic cascades are considered a more sustainable approach to producing valuable chemicals from renewable feedstocks like vegetable oils. nih.gov
Analytical Characterization of this compound
The identification and quantification of this compound rely on a suite of standard analytical techniques.
Chromatographic Methods:
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this is a powerful technique for separating and identifying volatile derivatives of this compound. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile compounds and can be used to purify and quantify this compound from reaction mixtures or biological extracts.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure of this compound. nih.gov Specific proton signals can be assigned to the different methylene (B1212753) groups and the terminal methyl group adjacent to the ketone. aocs.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups, namely the carboxylic acid and ketone carbonyl groups. nih.gov
Applications of this compound in Research and Industry
The unique bifunctional structure of this compound makes it a valuable building block in various applications.
Polymer Chemistry: Dicarboxylic acids and their derivatives are fundamental monomers for the production of polyesters and polyamides. While research has highlighted the use of the related 12-aminododecanoic acid for the synthesis of Nylon 12, this compound represents a potential precursor for modified polymers with unique properties. nih.gov The ketone functionality offers a site for further chemical modification, potentially leading to polymers with enhanced characteristics.
Synthesis of Fine Chemicals and Active Ingredients: The reactivity of the oxo and carboxylic acid groups allows this compound to be a versatile starting material for the synthesis of more complex molecules. As previously mentioned, it has been utilized in the synthesis of an antitumor and antifungal agent. oup.com Its structural similarity to other fatty acids suggests potential applications in the synthesis of fragrances and cosmetic ingredients, where fatty acid derivatives are commonly used.
Biochemical Significance of this compound
While specific research on the direct biochemical roles of this compound is somewhat limited, its place within the broader context of fatty acid metabolism provides important insights.
Natural Occurrence and Biosynthesis: Oxo-fatty acids are found in various natural sources. acs.org The biosynthesis of such compounds in living organisms often occurs through the ω-oxidation of fatty acids. nih.gov This metabolic pathway, which takes place in the endoplasmic reticulum, involves the hydroxylation and subsequent oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, forming a dicarboxylic acid. nih.gov It is plausible that this compound could be an intermediate in the ω-oxidation of longer-chain fatty acids or a product of the oxidation of 11-hydroxydodecanoic acid.
Metabolic Roles and Interactions: The primary role of ω-oxidation is often to increase the water solubility of fatty acids, facilitating their excretion. nih.gov However, the resulting dicarboxylic acids can also undergo further β-oxidation to provide energy. nih.gov Some saturated oxo-fatty acids have been shown to exhibit cell growth inhibitory activity, suggesting potential roles in cellular regulation. acs.org Further research is needed to fully elucidate the specific metabolic fate and biological activities of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2388-78-5 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
11-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
OTELGGYNGCBJGP-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=O)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Discovery
Isolation and Characterization from Biological Sources
The primary natural source from which 11-oxododecanoic acid has been isolated and identified is royal jelly, a secretion from the glands of worker honeybees (Apis mellifera). acs.orgnih.gov
This compound was first reported as a new natural product following its isolation from Greek royal jelly. acs.orgnih.gov In a 2005 study, researchers identified a series of fatty acid derivatives, including this compound, which had not been previously described as constituents of royal jelly. acs.org Prior to this, its methyl ester had been tentatively identified in the excretions of queen bees without comprehensive supporting data. acs.org Later studies on Indonesian royal jelly also confirmed the presence of this compound through metabolome analysis. untirta.ac.id
Royal jelly is a complex emulsion with a significant lipid component, which constitutes between 3% to 8% of its fresh weight and 7% to 19% of its dry weight. nih.govjimcontent.com This lipid fraction is unique, with 80-90% consisting of free fatty acids, many of which have uncommon structures, such as short-chain hydroxy fatty acids and dicarboxylic acids. jimcontent.comsweetdrop.eu
The major and most well-known fatty acid in royal jelly is trans-10-hydroxy-2-decenoic acid (10-HDA), which is often used as a quality marker for the product. jimcontent.comrsc.org Other dominant fatty acids include 10-hydroxydecanoic acid, 8-hydroxyoctanoic acid, and 3,10-dihydroxydecanoic acid. nih.gov In comparison to these major components, this compound is present in much smaller quantities. For instance, analysis of four Indonesian royal jelly samples showed its relative abundance to be consistently low. untirta.ac.id
Relative Abundance of this compound in Indonesian Royal Jelly Samples
| Sample Source | Relative Abundance (%) | Standard Deviation |
|---|---|---|
| Banjarnegara | 0.16 | 0.01 |
| Kediri | 0.11 | 0.01 |
| Demak | 0.13 | 0.01 |
| Tuban | 0.13 | 0.01 |
Data sourced from Heliyon, 2021. untirta.ac.id
Methodologies for Natural Product Isolation and Structural Elucidation
The isolation and identification of this compound from royal jelly involve a multi-step process utilizing advanced separation and analytical techniques.
The initial step in isolating fatty acids from royal jelly typically involves solvent extraction. In the study that first identified this compound, lyophilized (freeze-dried) royal jelly was successively extracted with dichloromethane (B109758) and methanol. acs.orgnih.gov
The resulting extracts are then subjected to various chromatographic separations to isolate individual compounds. acs.org These methods separate molecules based on their physical and chemical properties. Techniques commonly employed for the analysis of royal jelly's fatty acids include:
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying fatty acids like 10-HDA in royal jelly. researchgate.netcabidigitallibrary.org
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this method is used for the determination of fatty acids, which typically requires a derivatization step to convert the free fatty acids into more volatile esters. rsc.orgtandfonline.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): A modern and powerful method that allows for the direct quantification of free fatty acids in royal jelly without the need for derivatization. mdpi.comnih.govnih.gov
In the specific isolation of this compound, the crude extracts were submitted to several chromatographic separations to purify the compound before its structure was determined. acs.orgnih.gov
Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. For the structural elucidation of this compound, a combination of techniques was employed to piece together its molecular framework. acs.orgnih.gov
The primary methods used were:
Mass Spectrometry (MS): This technique provides information about the mass and molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in determining the precise arrangement of atoms and the connectivity within the molecule to confirm its identity as this compound. acs.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 10-acetoxydecanoic acid |
| trans-10-acetoxydec-2-enoic acid |
| 10-hydroxy-2-decenoic acid (10-HDA) |
| 10-hydroxydecanoic acid |
| (10R,11R)-dihydroxydodecanoic acid |
| This compound |
| (11S)-hydroxydodecanoic acid |
| (11S),12-dihydroxydodecanoic acid |
| 3,10-dihydroxydecanoic acid |
| 3,11-dihydroxydodecanoic acid |
| 3-hydroxydecanoic acid |
| 8-hydroxyoctanoic acid |
| Cholesterol |
| Dichloromethane |
| Glucose |
| Fructose |
| Isofucosterol |
| Methanol |
Analytical Methodologies for 11 Oxododecanoic Acid Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 11-oxododecanoic acid, confirming its molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The methyl protons (H-12) adjacent to the ketone carbonyl would appear as a singlet around δ 2.1 ppm. The methylene (B1212753) protons adjacent to the carboxylic acid (H-2) and the ketone (H-10) would show triplet signals at approximately δ 2.35 ppm and δ 2.45 ppm, respectively. The long chain of methylene groups (H-3 to H-9) would produce a complex multiplet in the δ 1.2-1.6 ppm region. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above δ 11 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. nih.gov The carbonyl carbons of the ketone and carboxylic acid are most downfield, expected around δ 209 ppm and δ 180 ppm, respectively. The methyl carbon (C-12) would be found at approximately δ 30 ppm. The methylene carbons (C-2 to C-10) would resonate in the range of δ 24-43 ppm. nih.gov
2D NMR (HMQC and HMBC): To confirm assignments made in 1D NMR and to establish connectivity, 2D NMR experiments are crucial.
Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aliphatic chain.
While specific experimental data for this compound is not always published in detail, the analysis of similar compounds like 10-oxodecanoic acid, whose identity has been confirmed by NMR, supports these expected assignments. lipidmaps.org
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. nih.gov
Electron Ionization (EI): When coupled with Gas Chromatography (GC-MS), EI is a common ionization method. The mass spectrum of this compound (often as a more volatile ester derivative) would show a molecular ion peak corresponding to its molecular weight. However, the molecular ion can be weak or absent. More prominent are the characteristic fragment ions. For the trimethylsilyl (B98337) (TMS) derivative of the related dodecanoic acid, the molecular weight is 272.5 g/mol . nist.gov For this compound itself, the molecular weight is 214.30 g/mol . nih.gov
A typical GC-MS analysis of this compound reveals key fragment ions. nih.gov
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Top Peak (m/z) | 58 |
| 2nd Highest Peak (m/z) | 43 |
| 3rd Highest Peak (m/z) | 138 |
| Data sourced from NIST Mass Spectrometry Data Center. nih.gov |
Electrospray Ionization (ESI): When coupled with Liquid Chromatography (LC-MS), soft ionization techniques like ESI are preferred, especially for analyzing the compound in biological matrices. In negative ion mode, ESI would typically show the deprotonated molecule [M-H]⁻ at an m/z of 213.1. lipidmaps.org Tandem MS (MS/MS) experiments on this precursor ion would yield specific product ions resulting from fragmentation, which are used for definitive identification and quantification in complex samples. lipidmaps.org
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands for the carboxylic acid and ketone groups. nih.gov
The IR spectrum of this compound shows two prominent carbonyl (C=O) stretching vibrations. fiveable.mespectroscopyonline.com The carboxylic acid C=O stretch appears as a strong band around 1710 cm⁻¹. The ketone C=O stretch is also strong and typically found at a slightly higher wavenumber, around 1715-1725 cm⁻¹. fiveable.me A very broad absorption band is also observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. fiveable.mespectroscopyonline.com The C-H stretching vibrations of the aliphatic chain are observed between 2850 and 2960 cm⁻¹. libretexts.org
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=O (Ketone) | 1715-1725 | Strong |
| C=O (Carboxylic Acid) | ~1710 | Strong |
| C-O | 1210-1320 | Strong |
| This table presents typical IR absorption ranges for the functional groups found in this compound. fiveable.mespectroscopyonline.comlibretexts.org |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for isolating this compound from complex mixtures before its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of oxidized fatty acids like this compound, which have limited volatility. shimadzu.com
Reversed-Phase HPLC: This is the most common LC mode used. Separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to ensure the carboxylic acid remains in its protonated form. csus.edusielc.com
LC-MS/MS: The coupling of LC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological samples. lipidmaps.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster analysis times and better resolution. lipidmaps.org The analysis is typically performed in negative ion mode using ESI, monitoring specific precursor-to-product ion transitions for enhanced selectivity. lipidmaps.org
Other Detectors: While MS is highly specific, other detectors can be used. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for compounds that lack a UV chromophore. semanticscholar.orgsielc.com
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. jianhaidulab.com Since fatty acids like this compound are polar and have low volatility, they require chemical derivatization prior to GC analysis. jianhaidulab.com
Derivatization: A common procedure is esterification, which converts the polar carboxylic acid group into a less polar, more volatile ester. jianhaidulab.com Fatty Acid Methyl Esters (FAMEs) are frequently prepared. Another common method is silylation, creating trimethylsilyl (TMS) esters, which are also amenable to GC analysis. nist.gov
GC-MS: The combination of GC with Mass Spectrometry (GC-MS) is a powerful tool for the identification of derivatized this compound. nih.govjianhaidulab.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for positive identification based on fragmentation patterns and retention times. youtube.com The retention time is influenced by the compound's boiling point and its interaction with the GC column's stationary phase. youtube.com
GC-Olfactometry (GC-O): In applications related to flavor and fragrance, GC can be coupled with an olfactometry port, which allows a human assessor to sniff the column effluent and identify odor-active compounds. mdpi.com
Methodological Challenges and Standardization in Oxo-Fatty Acid Analysis
The analysis of oxo-fatty acids like this compound is fraught with technical challenges that necessitate careful methodological consideration and standardization. uni-jena.de These molecules are often present at low concentrations in complex biological samples, making their accurate quantification difficult. nih.gov
A primary challenge lies in the sample preparation and extraction process. The chemical heterogeneity of lipids means that extraction methods must be robust enough to isolate the target analytes efficiently. nih.gov For instance, traditional ether extraction can incompletely recover fatty acids that are present as salts. nih.gov The sample matrix itself can also interfere with the analysis, a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal in the mass spectrometer. lipidmaps.org Therefore, proper sample clean-up and the use of appropriate internal standards are crucial for accurate quantification. lipidmaps.orgnih.gov
Chromatographic separation can also be complex. Oxo-fatty acids are part of a larger class of oxidized lipids known as oxylipins, which often include numerous structural isomers. uni-jena.de These isomers may have nearly identical retention times and mass spectra, making their individual separation and quantification a significant analytical hurdle. lipidmaps.org For example, 9-HODE and 13-HODE are isomers that can be challenging to resolve chromatographically but can be quantified using specific product ions in MS/MS. lipidmaps.org
The lack of commercially available standards for many oxo-fatty acids, including some ω-oxoalkanoic acids, presents another major obstacle. lipidmaps.org This scarcity forces researchers to synthesize their own standards, which requires significant expertise in organic chemistry and structural confirmation using techniques like Nuclear Magnetic Resonance (NMR). lipidmaps.org
Recognizing these difficulties, there has been a significant international effort to develop comprehensive guidelines and standardized protocols for the quantification of oxidized fatty acids by LC-MS. uni-jena.de The goal of this standardization is to improve the reliability and reproducibility of results across different laboratories, which has been a limitation in the field. uni-jena.deresearchgate.net These best practices cover all stages of the analytical workflow, from sample collection and storage to data analysis and reporting, to ensure that findings are comparable and robust. researchgate.netresearchgate.net Adherence to these standardized methods is critical for advancing the understanding of the biological roles of this compound and other related oxo-fatty acids.
Biological Activity and Mechanistic Investigations of 11 Oxododecanoic Acid
Antimicrobial Properties
Scientific literature suggests that 11-Oxododecanoic acid is one of the fatty acids responsible for the antibacterial activity of royal jelly against Gram-positive bacteria. Royal jelly has demonstrated inhibitory effects against a range of these pathogens, and this compound is cited as a key contributor to this activity. However, specific studies detailing the minimum inhibitory concentrations (MIC) of isolated this compound against specific Gram-positive bacterial species are not extensively available in publicly accessible research. The antimicrobial action of fatty acids, in general, is often attributed to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.
Table 1: Reported Efficacy of Natural Sources Containing this compound against Gram-Positive Bacteria (Note: Data on the isolated compound is limited; this table reflects the activity of the natural source.)
| Natural Source | Gram-Positive Pathogen(s) | Observed Effect |
| Royal Jelly | General Gram-positive bacteria | Contributes to antibacterial activity nih.gov |
Similar to its effects on Gram-positive bacteria, this compound is implicated in the antibacterial properties of royal jelly against Gram-negative bacteria. nih.gov The complex composition of royal jelly, which includes a variety of fatty acids and proteins, works synergistically to inhibit the growth of these pathogens. The outer membrane of Gram-negative bacteria typically provides a formidable barrier against many antimicrobial agents; however, certain fatty acids are believed to be capable of disrupting this barrier. Detailed quantitative data on the efficacy of pure this compound against specific Gram-negative pathogens remains an area for further research.
Table 2: Reported Efficacy of Natural Sources Containing this compound against Gram-Negative Bacteria (Note: Data on the isolated compound is limited; this table reflects the activity of the natural source.)
| Natural Source | Gram-Negative Pathogen(s) | Observed Effect |
| Royal Jelly | General Gram-negative bacteria | Contributes to antibacterial activity nih.gov |
The contribution of this compound to the antifungal properties of natural substances has also been noted. As a component of royal jelly, it is part of a mixture of compounds that collectively inhibit the growth of various fungi. The mechanisms by which fatty acids exert antifungal effects can include disruption of the cell membrane and interference with essential metabolic processes. As with its antibacterial properties, there is a scarcity of published research detailing the specific antifungal spectrum and potency (e.g., MIC values) of this compound as an isolated compound.
Table 3: Reported Antifungal Efficacy of Natural Sources Containing this compound (Note: Data on the isolated compound is limited; this table reflects the activity of the natural source.)
| Natural Source | Fungal Pathogen(s) | Observed Effect |
| Royal Jelly | General fungi and yeasts | Contributes to antifungal activity nih.gov |
Contribution to Natural Bioactivity Profiles
The primary context for the bioactivity of this compound is its role within royal jelly. Royal jelly is a complex secretion from the glands of worker honeybees and serves as the principal food for the queen bee. Its biological activities are the result of a synergistic interplay between its numerous constituents, including proteins (such as major royal jelly proteins or MRJPs), peptides, and a unique fatty acid profile.
Beyond royal jelly, information regarding the presence and contribution of this compound to the bioactivity of other natural extracts is not well-documented in the available scientific literature.
Future Research Directions and Unexplored Avenues
Elucidation of Specific Biosynthetic Pathways for 11-Oxododecanoic Acid
The precise metabolic routes leading to the formation of this compound in biological systems are currently unknown. Future research should prioritize the identification and characterization of the enzymes and precursor molecules involved in its biosynthesis. A potential starting point for this investigation could be the exploration of enzymatic cascades similar to those identified for related oxo fatty acids. For instance, studies on the synthesis of 12-oxododecenoic acid have implicated the action of recombinant hydroperoxide lyase. nih.gov This suggests that lipoxygenase and cytochrome P450 monooxygenase pathways, which are known to be involved in the oxidation of fatty acids, could be fertile ground for discovering the biosynthetic origins of this compound.
Investigative approaches should include:
Metabolomic profiling of various organisms, including microorganisms, plants, and animals, to identify potential producers of this compound.
Enzyme assays using cell-free extracts or purified enzymes to test for the conversion of potential precursor molecules, such as dodecanoic acid or its hydroxylated intermediates, into this compound.
Gene knockout and overexpression studies in model organisms to identify genes encoding the enzymes responsible for its synthesis.
Exploration of Broader Biological Functions and Interactions
The biological role of this compound is largely uncharacterized, with current knowledge limited to its classification as a medium-chain fatty acid. nih.gov A critical avenue of future research is to determine its physiological and pathophysiological functions. Drawing parallels from other oxo fatty acids, which have been shown to possess signaling and antimicrobial properties, it is plausible that this compound may play a role in intercellular communication, host-pathogen interactions, or inflammatory processes.
Future studies should aim to:
Screen for biological activity in a wide range of assays, including those for antimicrobial, anti-inflammatory, cytotoxic, and receptor-binding activities.
Investigate its role in metabolic pathways by tracing the fate of isotopically labeled this compound in cell cultures and animal models.
Identify protein binding partners using techniques such as affinity chromatography and pull-down assays to uncover its mechanism of action at the molecular level.
Development of Targeted Academic Synthesis Routes
The availability of pure this compound is essential for conducting detailed biological and analytical studies. While syntheses of related compounds have been reported, dedicated and efficient academic synthesis routes for this compound are needed. For example, a facile total synthesis of (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid has been achieved, tandfonline.com and methods for the synthesis of 11-oxo[1,11-14C]eicosanoic and 13-oxo[1,13-14C]docosanoic acids have been described. nih.gov
Future synthetic strategies could focus on:
Oxidation of 11-hydroxydodecanoic acid or dodecan-1,11-diol , which are commercially available starting materials.
Wacker-type oxidation of terminal alkenoic acids , a common method for the preparation of methyl ketones.
Development of stereoselective methods to produce enantiomerically pure forms of this compound if it is found to be chiral in biological systems.
A summary of potential synthetic approaches is presented in the table below.
| Starting Material | Key Transformation | Potential Advantages |
| 11-Hydroxydodecanoic acid | Oxidation (e.g., with PCC, PDC, or Swern oxidation) | Direct and potentially high-yielding |
| Dodecan-1,11-diol | Selective oxidation of one primary alcohol | Commercially available starting material |
| Undec-10-enoic acid | Wacker oxidation | Established methodology for methyl ketone formation |
Advanced Methodologies for Detection and Quantification in Complex Biological Matrices
To understand the biological relevance of this compound, sensitive and specific analytical methods for its detection and quantification in complex biological samples such as plasma, urine, and tissues are imperative. Current analytical approaches for fatty acids, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a solid foundation. nih.govnih.gov
Future research in this area should concentrate on:
Developing and validating highly sensitive LC-MS/MS methods using stable isotope-labeled internal standards for accurate quantification.
Creating derivatization strategies to enhance the ionization efficiency and chromatographic separation of this compound for GC-MS analysis.
Exploring novel sample preparation techniques , such as solid-phase extraction or immunoaffinity purification, to enrich for this compound and remove interfering substances from complex matrices.
The table below outlines key considerations for the development of such analytical methods.
| Analytical Technique | Key Considerations |
| LC-MS/MS | Optimization of precursor and product ion selection for high specificity; use of a stable isotope-labeled internal standard for accurate quantification. |
| GC-MS | Selection of an appropriate derivatization agent to improve volatility and chromatographic properties; development of a robust and reproducible extraction method. |
By systematically addressing these unexplored avenues, the scientific community can significantly advance our understanding of this compound, potentially uncovering new biological pathways and functions with implications for human health and disease.
Q & A
Q. How can experimental designs account for variability in biological assays involving this compound?
- Methodological Answer : Use randomized block designs to control for batch effects (e.g., reagent lot variability). Include positive/negative controls (e.g., known agonists/inhibitors) and technical replicates. For clustered data (e.g., repeated measurements), apply multilevel regression models to adjust for intra-study correlations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line differences). Validate conflicting results via orthogonal assays (e.g., enzyme inhibition vs. cell viability). Use sensitivity analysis to assess the impact of outlier studies .
Q. How should stability studies for this compound be structured to assess degradation pathways?
- Methodological Answer : Accelerated stability testing under stress conditions (40°C/75% RH, UV light) over 1–3 months. Monitor degradation via LC-MS to identify byproducts (e.g., decarboxylation or ketone reduction products). Quantify degradation kinetics using Arrhenius modeling .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculates logP (lipophilicity) and pKa (acid dissociation). Molecular dynamics simulations model membrane permeability. Validate predictions with experimental data (e.g., shake-flask method for logP) .
Q. How can researchers optimize protocols for this compound derivatization to enhance detectability?
- Methodological Answer : Derivatize the carboxylic acid group with pentafluorobenzyl bromide for GC-MS sensitivity. For LC-MS, use trimethylsilyl diazomethane for methyl ester formation. Validate derivatization efficiency via recovery experiments with spiked standards .
Data Analysis & Reproducibility
Q. What statistical frameworks are suitable for dose-response studies of this compound?
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (e.g., solvent ratios, catalyst loading). Share raw spectral data (NMR, MS) in open repositories. Cross-validate purity with independent labs using blinded samples .
Safety & Compliance
Q. What disposal protocols are recommended for this compound waste?
- Methodological Answer : Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous organic compounds: incinerate at ≥850°C with scrubbers to capture CO and volatile organics .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
